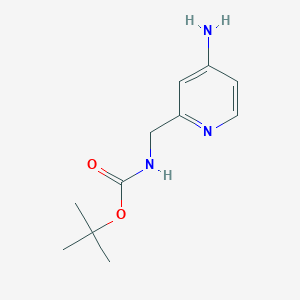

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate

CAS No.: 886371-80-8

Cat. No.: VC13563762

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886371-80-8 |

|---|---|

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) |

| Standard InChI Key | VGVMVUMICQYSJZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N |

Introduction

Chemical Identification and Nomenclature

Tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 474809-21-7 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N |

| InChI Key | JTKROKSMVFTCKQ-UHFFFAOYSA-N |

The compound’s European Community (EC) number, 813-019-1 , further facilitates regulatory and commercial tracking.

Structural Characteristics and Physicochemical Properties

Molecular Geometry

The molecule comprises a pyridine ring with an aminomethyl substituent at the 4-position and a Boc-protected carbamate group at the methyl position. X-ray crystallography data are unavailable in the provided sources, but computational models predict a planar pyridine ring with the Boc group adopting a staggered conformation relative to the aminomethyl moiety .

Computed Physicochemical Properties

PubChem-derived computational data reveal the following properties :

| Property | Value |

|---|---|

| XLogP3-AA | 1.0 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 86.7 Ų |

| Exact Mass | 223.1321 Da |

The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility in polar and nonpolar solvents, aligning with its utility in diverse reaction conditions.

Synthetic Applications and Reactivity

Deprotection and Downstream Reactivity

Acid-mediated deprotection (e.g., using HCl in dioxane or trifluoroacetic acid) cleaves the Boc group, regenerating the free amine for subsequent reactions such as:

-

Amide bond formation with carboxylic acids.

-

Suzuki-Miyaura cross-couplings facilitated by the pyridine’s directing effects.

| GHS Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly after handling |

| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |

| H335: Respiratory irritation | P261: Avoid breathing dust/fume |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume